Benzaldehyde, 2,2'-thiobis-
CAS No.: 549494-75-9
Cat. No.: VC19053527
Molecular Formula: C14H10O2S
Molecular Weight: 242.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 549494-75-9 |
|---|---|
| Molecular Formula | C14H10O2S |
| Molecular Weight | 242.29 g/mol |
| IUPAC Name | 2-(2-formylphenyl)sulfanylbenzaldehyde |
| Standard InChI | InChI=1S/C14H10O2S/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-10H |
| Standard InChI Key | DGXNWHMVBILLSQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C=O)SC2=CC=CC=C2C=O |
Introduction
Structural and Molecular Identity
Benzaldehyde, 2,2'-thiobis- derivatives are defined by their core structure, which consists of two benzaldehyde groups connected via a sulfur atom. A prominent example is Benzaldehyde, 2,2'-[thiobis[(2-hydroxy-3,1-propanediyl)oxy]]bis[4-(dimethylamino)-, bis(diphenylhydrazone) (CAS 870250-47-8), with the molecular formula C₄₈H₅₂N₆O₄S . The compound’s complexity arises from its hydrazone functional groups and the incorporation of dimethylamino substituents, which enhance its electronic properties (Figure 1).
Key Structural Features:
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Thiobis Bridge: The sulfur atom facilitates conformational flexibility and metal coordination.
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Hydrazone Moieties: The –NH–N=CH– groups enable chelation with metal ions, forming stable complexes .
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Substituent Effects: Hydroxy and dimethylamino groups influence solubility and reactivity.
Synthetic Methodologies
The synthesis of benzaldehyde, 2,2'-thiobis- derivatives typically involves condensation reactions. For instance, 2,2'-thiobis(N-benzylidene)acetohydrazide (H₂L), a related dihydrazone, is synthesized by reacting 2,2'-thiodi(acetohydrazide) with benzaldehyde in ethanol .
Representative Synthesis Pathway:
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Precursor Preparation: 2,2'-Thiodi(acetohydrazide) is synthesized via thioetherification of acetohydrazide.
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Condensation: Benzaldehyde is added to the precursor in ethanol, yielding the dihydrazone ligand.
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Purification: Recrystallization from ethanol/dimethylformamide mixtures ensures high purity .
Table 1: Synthetic Conditions for Dihydrazone Ligands
| Parameter | Details |
|---|---|
| Solvent | Ethanol/Water (1:1) |
| Temperature | Room temperature (25°C) |
| Reaction Time | 2–4 hours |
| Yield | 70–85% |
Structural Characterization Techniques
Advanced spectroscopic and crystallographic methods are employed to elucidate the compound’s structure.
Spectroscopic Analysis
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IR Spectroscopy: Stretching vibrations at 1600–1650 cm⁻¹ confirm the C=N bonds of hydrazone groups .
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¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while –NH signals appear near δ 10.5 ppm .
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Mass Spectrometry: Molecular ion peaks align with the calculated molecular weight (e.g., m/z 856 for C₄₈H₅₂N₆O₄S) .
X-ray Diffraction (XRD) Studies
XRD reveals crystallographic details, such as unit cell parameters and space group symmetry. For example, 2,2′-Thiobis(4-methyl-6-tert-butylphenol) crystallizes in a monoclinic system (a = 0.8278 nm, b = 1.2968 nm, c = 1.9493 nm, β = 90.93°, space group P2₁/n) .
Table 2: Crystallographic Data for Thiobis Derivatives
| Parameter | 2,2′-Thiobis(4-methyl-6-tert-butylphenol) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n (No. 14) |
| Unit Cell Volume | 2.104 nm³ |
| Z (Molecules/Unit) | 4 |
Coordination Chemistry and Metal Complexes
Benzaldehyde, 2,2'-thiobis- derivatives exhibit remarkable coordination behavior. For instance, copper(II) complexes of H₂L adopt geometries ranging from square planar to octahedral, depending on the counterion .
Complex Formation Mechanisms
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Ligand Deprotonation: The hydrazone ligand loses protons to bind Cu(II) via imine nitrogen and carbonyl oxygen atoms.
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Bridging Modes: The thiobis sulfur atom can act as a bridging ligand, facilitating binuclear complex formation .
Table 3: Geometric Parameters of Cu(II) Complexes
| Complex Formula | Geometry | Magnetic Moment (BM) |
|---|---|---|
| [Cu₂(L-H)(OH)₂(C₂H₅O)(H₂O)] | Square Pyramidal | 1.85 |
| [Cu₂(L-2H)(L-H)(OAC)(H₂O)]·4H₂O | Octahedral | 1.92 |
Functional Properties and Applications
Biological Activity
Copper complexes derived from benzaldehyde, 2,2'-thiobis- ligands demonstrate antimicrobial and anticancer properties. For example, certain complexes exhibit IC₅₀ values < 10 μM against MCF-7 breast cancer cells .
Industrial Relevance
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Catalysis: Thiobis ligands enhance the activity of metal catalysts in oxidation reactions.
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Materials Science: Their thermal stability (decomposition > 250°C) makes them suitable for high-temperature applications .
Recent Advances and Future Directions
Recent studies focus on optimizing ligand design for targeted metal-organic frameworks (MOFs) and drug delivery systems. Computational methods, such as DFT calculations, are increasingly used to predict electronic properties and reaction pathways .
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